molecular formula C11H15NO3 B182250 2-(Benzyloxy)-N-methoxy-N-methylacetamide CAS No. 104863-68-5

2-(Benzyloxy)-N-methoxy-N-methylacetamide

Cat. No.: B182250
CAS No.: 104863-68-5
M. Wt: 209.24 g/mol
InChI Key: CUAZBEOHVCLBJV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methoxy-N-methylacetamide (CAS 104863-68-5) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. This compound, with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol, is characterized by its high boiling point of approximately 275°C and a flash point of around 120°C . Its primary research application stems from its role as a protected hydroxamate synthon and a versatile building block for the synthesis of more complex molecules. Scientific literature demonstrates that related N-alkoxy-N-methylacetamide derivatives are crucial intermediates in the development of hydroxamic acids, which are potent chelators of hard metal ions like Fe(III) and have applications in therapeutic, diagnostic, and separation chemistry . Furthermore, this specific benzyloxy derivative has been identified as an intermediate in the research and development of pharmaceutical candidates, including investigations for Alzheimer's disease therapy . The "Weinreb amide"-like structure of the compound enables controlled nucleophilic addition, facilitating the synthesis of ketones and other functionalized intermediates essential for constructing potential metal-binding hosts, such as macrocyclic dihydroxamic acids and mixed ligand systems . This product is offered with a minimum purity of 98% and is intended for research purposes only . Researchers should handle it with appropriate safety measures, including wearing tight-fitting safety goggles and impervious gloves, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(14-2)11(13)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAZBEOHVCLBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466512
Record name 2-(BENZYLOXY)-N-METHOXY-N-METHYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-68-5
Record name 2-(BENZYLOXY)-N-METHOXY-N-METHYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxy N Methoxy N Methylacetamide

Established Synthetic Routes

The formation of 2-(Benzyloxy)-N-methoxy-N-methylacetamide is most reliably achieved through the coupling of a carboxylic acid precursor with N,O-dimethylhydroxylamine. This transformation, known as Weinreb amidation, is valued for its efficiency and the stability of the resulting amide product to further nucleophilic attack. wikipedia.org

A highly effective method for the synthesis of this compound involves the activation of 2-(Benzyloxy)acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). chemspider.com This approach is favored for its mild reaction conditions and the avoidance of forming a highly reactive acid chloride, which can be beneficial when working with sensitive substrates. chemspider.com

The reaction proceeds in a one-pot fashion. Initially, 2-(Benzyloxy)acetic acid is treated with CDI in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). chemspider.comsemanticscholar.org This step forms a reactive N-acylimidazolide intermediate, with the evolution of carbon dioxide gas. chemspider.com Following the activation of the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride is added to the reaction mixture. chemspider.com A base, such as N-methylmorpholine or triethylamine, is typically added to neutralize the hydrochloride salt, liberating the free amine for the coupling reaction. semanticscholar.orgarkat-usa.org The resulting Weinreb amide is then isolated through a standard aqueous workup and purification by chromatography or recrystallization. chemspider.comarkat-usa.org

A general procedure for this transformation is as follows:

Dissolve 2-(Benzyloxy)acetic acid in a suitable solvent (e.g., dichloromethane).

Add 1,1'-carbonyldiimidazole and stir until the evolution of CO2 ceases.

Add N,O-dimethylhydroxylamine hydrochloride.

Stir the reaction mixture for several hours until completion.

Perform an aqueous workup to isolate the crude product.

Purify the product via silica (B1680970) gel chromatography. chemspider.com

This method is advantageous as the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. semanticscholar.org

While CDI is a common choice, several other coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids. semanticscholar.org These alternatives often aim to improve yields, shorten reaction times, or accommodate different functional groups.

One of the most traditional methods involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. mychemblog.com The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Other common peptide coupling reagents that serve as alternatives include BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DCC (N,N'-dicyclohexylcarbodiimide), and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). semanticscholar.orgorientjchem.org More recently, the combination of triphenylphosphine (B44618) (PPh3) and iodine has been shown to be an effective system for converting carboxylic acids to Weinreb amides. nih.gov

The choice of acylating agent can be critical and is often determined by the substrate's sensitivity and the desired scale of the reaction.

Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis

Coupling ReagentAdvantagesDisadvantages
1,1'-Carbonyldiimidazole (CDI) Mild conditions, byproducts are easily removed. semanticscholar.orgCan be sensitive to moisture.
Oxalyl Chloride/Thionyl Chloride Highly reactive, often leading to high yields. mychemblog.comGenerates corrosive HCl, may not be suitable for sensitive substrates.
DCC/HOBt Widely used in peptide synthesis, effective for many substrates.Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove.
DMT-MM Can be used in alcoholic solvents. orientjchem.orgMay not be as readily available as other reagents.
PPh3/I2 Reagents are inexpensive and easy to handle. nih.govTriphenylphosphine oxide byproduct can complicate purification.

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several important considerations. A key aspect of large-scale Weinreb amide synthesis is the management of reaction exotherms, particularly during the activation of the carboxylic acid and the subsequent amidation. Proper temperature control is crucial to prevent side reactions and ensure product quality.

Reagent stoichiometry and addition rates must be carefully optimized. For instance, in the CDI-mediated coupling, controlling the addition of CDI can prevent the accumulation of highly reactive intermediates. The choice of solvent also becomes more critical on a larger scale, with factors such as cost, safety, and ease of recovery playing a significant role.

Purification methods must also be adapted for large quantities. While chromatography is common in the lab, large-scale production may favor crystallization or distillation to improve efficiency and reduce solvent waste. The successful kilogram-scale synthesis of a key intermediate for the antiviral drug remdesivir (B604916) using a Weinreb amide approach highlights the suitability of this methodology for industrial applications. nih.gov

Precursor Synthesis and Derivatization

The quality and purity of the starting materials are paramount to achieving a high yield and purity of the final product, this compound.

The primary precursor, 2-(Benzyloxy)acetic acid, is a commercially available compound. biosynth.comchemscene.comsigmaaldrich.commoldb.com It is a monocarboxylic acid where the hydroxy group of benzyl (B1604629) alcohol is substituted by a carboxymethoxy group. nih.gov Its synthesis typically involves the reaction of a benzyl halide with a salt of glycolic acid.

Derivatives of 2-(Benzyloxy)acetic acid can be prepared through various standard organic transformations. For example, esterification can be used to produce chiral glycolates. sigmaaldrich.com The carboxylic acid functionality allows for a wide range of derivatizations, making it a versatile building block in organic synthesis. sigmaaldrich.com

Table 2: Selected Derivatives of 2-(Benzyloxy)acetic acid

Derivative NameMolecular FormulaApplication/UseReference
Mixed benzyloxyacetic pivalic anhydride (B1165640)C14H18O4Synthetic intermediate sigmaaldrich.com
1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetateC21H28O8Synthesis of chiral glycolates sigmaaldrich.com
Diaquabis(benzyloxyacetato)copper(II) complexC18H22CuO8Ligand in complex formation sigmaaldrich.com

N,O-Dimethylhydroxylamine hydrochloride is a key reagent for Weinreb amide synthesis and is commercially available. chemicalbook.comwikipedia.org It can be synthesized by reacting ethyl chloroformate with hydroxylamine (B1172632), followed by methylation with dimethyl sulfate (B86663) and subsequent acid hydrolysis. wikipedia.org Another method involves the dimethylation of hydroxylamine sulfonate. tandfonline.com

For industrial production, the purity of N,O-dimethylhydroxylamine hydrochloride is crucial. A common impurity is methoxyamine hydrochloride. While recrystallization from methanol (B129727) can be used for purification, it may not be sufficient to achieve high purity if the initial crude product is of low quality. A more robust purification scheme involves dissolving the crude product in water, neutralizing with a base, and then separating the N,O-dimethylhydroxylamine from impurities via distillation. A purity of 99.5% with a melting point of 112.5–115.0 °C is considered a quality standard for this reagent.

Table 3: Purity Profile of N,O-Dimethylhydroxylamine Hydrochloride

ParameterSpecificationCommon Impurity
Appearance White Crystal. -
Purity (GC) ≥ 99.0%. chemicalbook.comMethoxamine hydrochloride.
Melting Point 112-115 °C. wikipedia.org-
Solubility Soluble in water and alcohol. -

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound, a specific type of Weinreb amide, hinges on the careful optimization of reaction parameters. The classic formation of Weinreb amides involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine. orientjchem.orgwikipedia.org The stability of the resulting amide is attributed to the formation of a stable chelated tetrahedral intermediate with the organometallic reagent, which prevents over-addition and subsequent formation of tertiary alcohols. wikipedia.orgyoutube.comyoutube.com

Influence of Solvents and Temperature on Amidation Efficiency

The choice of solvent and reaction temperature plays a pivotal role in the efficiency of the amidation reaction to form this compound. While specific studies on this exact molecule are not extensively detailed in the available literature, general principles of Weinreb amide synthesis can be applied.

Typically, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (B1210297) are employed to prevent unwanted side reactions with the coupling agents or intermediates. orientjchem.orgunito.it The solubility of the starting materials, benzyloxyacetic acid and N,O-dimethylhydroxylamine hydrochloride, along with the coupling reagents, dictates the optimal solvent choice. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent is effective in solvents like alcohols and acetonitrile (B52724) where it can be readily dissolved. orientjchem.org

Temperature control is critical for maximizing yield and minimizing by-product formation. The initial activation of the carboxylic acid is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature to drive the amidation to completion. In some protocols, such as those involving palladium-catalyzed aminocarbonylation, reactions can be conducted at temperatures ranging from room temperature to 110 °C, depending on the specific catalyst system and substrates. acs.orgacs.org For example, a palladium-catalyzed synthesis of Weinreb amides from aryl bromides showed that at 100 °C, the reaction proceeded to 90% conversion after 5 hours, while at 110 °C, the reaction time could be reduced. acs.org

Kinetic and Thermodynamic Aspects of the Amidation Reaction

The kinetic and thermodynamic favorability of the Weinreb amidation reaction contributes to its widespread use. The reaction proceeds through a stable tetrahedral intermediate, which is a key thermodynamic feature. This stability arises from the chelation of the metal ion (from the organometallic reagent or coupling agent) by the oxygen atoms of the carbonyl and the N-methoxy group. youtube.comyoutube.com This chelated intermediate is lower in energy compared to the corresponding intermediate in the reaction of an ester or acid chloride with an organometallic reagent, thus preventing the facile elimination of the leaving group and subsequent second addition of the nucleophile.

Catalytic Approaches in Weinreb Amide Synthesis

Recent advancements in organic synthesis have led to the development of catalytic methods for Weinreb amide formation, offering milder reaction conditions and broader substrate scope.

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for synthesizing Weinreb amides. acs.orgacs.orgunito.it This method allows for the direct conversion of aryl or heterocyclic triflates and bromides into the corresponding Weinreb amides using carbon monoxide at atmospheric pressure. acs.orgacs.org For instance, the use of a palladium catalyst with a Xantphos ligand has been shown to be effective for this transformation. acs.orgacs.org

Another catalytic approach involves the use of diboronic acid anhydride for the dehydrative amidation of carboxylic acids. rsc.org This method provides a direct route to Weinreb amides from the corresponding carboxylic acids and N,O-dimethylhydroxylamine, avoiding the need for pre-activation of the carboxylic acid. The reaction is driven by the formation of a stable boron-containing intermediate.

These catalytic methods represent a significant step forward in the synthesis of Weinreb amides, including this compound, by offering more efficient and environmentally benign alternatives to traditional stoichiometric coupling reagents.

Chemical Reactivity and Transformation Studies of 2 Benzyloxy N Methoxy N Methylacetamide

Reactions at the Weinreb Amide Carbonyl

The Weinreb amide, or N-methoxy-N-methylamide, is a privileged functional group in organic chemistry due to its ability to undergo nucleophilic addition without the common complication of over-addition, which often plagues reactions with other carboxylic acid derivatives. This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.

Nucleophilic Additions Leading to Ketones and Aldehydes

The reaction of 2-(Benzyloxy)-N-methoxy-N-methylacetamide with organometallic reagents such as Grignard reagents and organolithium compounds provides a direct and high-yielding route to ketones. The stability of the intermediate prevents the newly formed ketone from reacting further with the organometallic reagent.

Similarly, reduction of the Weinreb amide with a mild hydride source can be controlled to afford the corresponding aldehyde, 2-(benzyloxy)acetaldehyde (B24188). This transformation is particularly useful as aldehydes are key precursors for a variety of other functional groups.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The utility of this compound in forming carbon-carbon bonds is exemplified by its reactions with various organometallic reagents. These reactions typically proceed in good yields and are a cornerstone of modern synthetic strategies. wisc.edu The general stability of the N-methoxy-N-methylamide moiety allows for these transformations under conditions that might otherwise lead to complex mixtures. wisc.edu While specific data for the title compound is not extensively published, the reactivity is well-established for analogous Weinreb amides.

Table 1: Representative Reactions of Weinreb Amides with Organometallic Reagents (Analogous Systems)

Weinreb Amide SubstrateOrganometallic ReagentProductReported YieldReference
N-Methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone95% wisc.edu
N-Methoxy-N-methylacetamiden-Butyllithium2-Hexanone92% wisc.edu
2-Chloro-N-methoxy-N-methylacetamideHeptylmagnesium bromide1-Chloro-2-nonanoneHigh nbinno.com

This table presents data for analogous Weinreb amides to illustrate the general reactivity pattern.

Selective Reductions to Aldehydes and Alcohols

The controlled reduction of the Weinreb amide in this compound to an aldehyde can be efficiently achieved using hydride reagents like diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comyoutube.com The reaction is typically performed at low temperatures to prevent over-reduction to the corresponding primary alcohol, 2-(benzyloxy)ethanol. The resulting 2-(benzyloxy)acetaldehyde is a valuable synthetic intermediate. rsc.orgnih.gov

Table 2: Selective Reduction of Weinreb Amides and Esters (Analogous Systems)

SubstrateReducing AgentProductKey ConditionsReported YieldReference
Generic EsterDIBAL-H (1.05 eq)Aldehyde-78 °C, 1.5 hNot specified rsc.org
Generic Unsaturated EsterDIBAL-H (2.2 eq)Allylic Alcohol-78 °C, 4 hNot specified rsc.org
Ethyl-(S)-2-trityloxypropionateDIBAL-H(S)-2-Trityloxypropanal-78 °C82% rsc.org

This table presents data for the reduction of analogous esters and Weinreb amides to highlight the utility of DIBAL-H in selective reductions.

Reactions Involving the α-Benzyloxy Moiety

The benzyl (B1604629) ether in this compound serves as a robust protecting group for the α-hydroxyl functionality. Its removal and the subsequent reactions of the exposed hydroxyl group are critical steps in the elaboration of this intermediate into more complex molecules.

Chemoselective Deprotection Strategies for the Benzyl Ether

Table 3: Deprotection of Benzyl Ethers (General Methodologies)

Deprotection MethodCatalyst/ReagentKey FeaturesReference
Catalytic Transfer HydrogenolysisPd/C, H-donor (e.g., HCO2NH4, cyclohexene)Mild conditions, avoids H2 gas researchgate.net
Catalytic HydrogenolysisPd/C, H2Effective but may require pressure researchgate.net
Lewis Acid CatalysisBBr3, TMSICan be harsh, potential for side reactions-

This table outlines common strategies for the deprotection of benzyl ethers.

Functional Group Interconversions of the Resulting Hydroxyl Group

Upon debenzylation, the resulting α-hydroxy Weinreb amide, 2-hydroxy-N-methoxy-N-methylacetamide, can undergo a variety of transformations. The hydroxyl group can be oxidized to the corresponding α-keto amide using standard oxidizing agents. Alternatively, it can be acylated or alkylated to introduce further diversity into the molecular scaffold. A study on the cyclization of a related compound, N-hydroxy-N-(2-oxoalkyl)amides, highlights the potential for intramolecular reactions of the hydroxyl group. chemicalpapers.com

Exploration of Other Functional Group Transformations

Beyond its primary role as an acylating agent, the N-methoxy-N-methylamide group in this compound can undergo several other chemical transformations. These reactions primarily target the N-O bond of the methoxyamine moiety and the N-methyl group.

Reactions at the Methoxy (B1213986) Group of the Amide

Reactions involving the methoxy group of N-methoxy-N-methylamides typically proceed via cleavage of the N-O bond. This transformation is of synthetic interest as it can unmask the corresponding N-methylamide. Several methodologies have been developed for the reductive cleavage of this bond in the broader class of Weinreb amides, which are applicable to this compound.

One notable method involves a metal-free reductive cleavage using a neutral organic super-electron donor. chemicalbook.com This approach has been shown to be effective for a range of Weinreb amides, including those with aromatic and conjugated systems. chemicalbook.com The reaction proceeds through a single-electron transfer (SET) mechanism, leading to the formation of the corresponding N-methylamide. chemicalbook.com Another strategy employs cathodic reduction, which efficiently cleaves the N-O bond to yield the N-methylamide. researchgate.net This electrochemical method avoids the need for chemical reductants. researchgate.net

Furthermore, treatment with strong bases can induce an E2 elimination reaction, resulting in the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This reactivity is particularly pronounced when sterically hindered bases are used. researchgate.net The presence of the benzyloxy group at the alpha-position in this compound is not expected to significantly hinder these general modes of N-O bond cleavage.

A summary of representative conditions for the N-O bond cleavage in Weinreb amides is presented in Table 1.

Substrate TypeReagents and ConditionsProductYield (%)Reference
Aromatic Weinreb AmideNeutral organic super-electron donor, THF, rtCorresponding N-methylamideGood to Excellent chemicalbook.com
Various N-methoxy amidesCathodic reduction, divided cellCorresponding N-methylamideGood researchgate.net
N-methoxy-N-methylpivalamideLithium diisopropylamide (LDA), THF, -78°C to 0°CN-methylpivalamide- researchgate.net
N-alkoxyamidesElemental sulfur, DABCO, DMSOCorresponding amidesSatisfactory to Excellent biosynth.com

Modifications and Derivatizations at the N-Methyl Group

The N-methyl group of this compound represents another site for functional group transformation, primarily through N-demethylation to yield the corresponding N-H amide. The selective N-demethylation of amides can be challenging but several methods have been developed.

One approach involves photochemical reactions. For instance, visible-light-induced, cerium-catalyzed N-demethylation of N-methyl amides has been reported to proceed under an air atmosphere. researchgate.net Another strategy for the N-demethylation of tertiary N-methyl amines, which can be conceptually applied here, is the von Braun reaction using cyanogen (B1215507) bromide, or its modern variations with chloroformates, followed by hydrolysis. nih.gov

A two-step procedure involving oxidation of the N-methyl group to an N-oxide, followed by reduction, is also a viable pathway for N-demethylation. For example, N-methyl heterocycles have been successfully demethylated by oxidation to the N-methyl, N-oxide and subsequent treatment with a transition metal with an oxidation state of zero. monash.edu

It is important to note that the selectivity of N-alkylation versus O-alkylation of amides can be substrate-dependent. scientificupdate.com While direct derivatization of the N-methyl group beyond its removal is less common, the generation of the N-H amide opens up possibilities for further N-alkylation or other modifications at the nitrogen atom.

Table 2 summarizes some of the methods reported for the N-demethylation of N-methyl amides and related compounds.

Substrate TypeReagents and ConditionsProductYield (%)Reference
N-methyl amidesVisible light, Cerium catalyst, AirN-demethylated amides- researchgate.net
Tertiary N-methyl amines1. BrCN; 2. HydrolysisSecondary aminesVariable nih.gov
N-methyl heterocycles1. Oxidizing agent (e.g., m-CPBA); 2. Transition metal (e.g., Fe(0))N-demethylated heterocyclesHigh monash.edu
N-ethylpiperidineα-Chloroethyl chloroformate, then methanol (B129727)Piperidine HCl- nih.gov

Strategic Applications in Complex Organic Synthesis

Utility as a Building Block for Natural Product Analogs

The intricate structures of natural products often present formidable challenges to synthetic chemists. The strategic incorporation of well-defined building blocks is crucial for the efficient and stereocontrolled assembly of these complex targets. 2-(Benzyloxy)-N-methoxy-N-methylacetamide has proven to be a valuable precursor in the synthesis of analogs of potent natural products.

Application in Hydramycin Analog Total Synthesis

Role in Constructing Pyranone and Anthraquinone (B42736) Frameworks

The pyranone and anthraquinone motifs are core components of numerous biologically active natural products. The synthesis of these frameworks often relies on strategic bond constructions, such as Diels-Alder reactions and various cyclization strategies. mdpi.comnih.gov For instance, the synthesis of pyranone natural products has been achieved from chiral acetylenic esters, which can be further elaborated. mdpi.com Similarly, the construction of the anthraquinone core has been accomplished through methods like iridium-catalyzed [2 + 2 + 2] cycloaddition and palladium-catalyzed acylation. mdpi.comthieme.de

Although direct application of this compound in these specific published routes is not documented, its potential lies in its ability to introduce a protected two-carbon unit that can be further functionalized to participate in the construction of these heterocyclic systems. The benzyloxy group offers a stable protecting group that can be removed under specific conditions, while the Weinreb amide functionality allows for the controlled addition of nucleophiles to build more complex structures.

Intermediacy in Pharmaceutical Precursor Synthesis

The pharmaceutical industry relies heavily on the development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs). The use of versatile intermediates that can be readily converted into a variety of target molecules is a key strategy in drug discovery and development. This compound has been identified as a key intermediate in the synthesis of several important pharmaceutical precursors.

Contribution to Phthalazine (B143731) Derivatives Synthesis as a Weinreb Amide Precursor

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis of these derivatives often involves the construction of the phthalazinone core followed by functionalization. While specific literature directly implicating this compound in phthalazine synthesis is scarce, the general utility of Weinreb amides in acylation reactions suggests its potential as a precursor. The Weinreb amide can react with appropriate nucleophiles to introduce an acyl group, which can then be elaborated to form the phthalazine ring system.

Strategic Implementation in Pathways for Rosuvastatin and Other Active Pharmaceutical Ingredients

Rosuvastatin, a widely prescribed medication for lowering cholesterol, is a complex synthetic target. Several synthetic routes have been developed for its production, often involving numerous steps and the use of specific intermediates. google.compatsnap.comscirp.orgwjpmr.comgoogleapis.com Notably, this compound has been identified as a key intermediate in the synthesis of Rosuvastatin by chemical suppliers. While the precise step in which it is utilized is not publicly detailed in readily available literature, its structure suggests a role in the construction of the side chain of the molecule. The Weinreb amide functionality would allow for the controlled introduction of a carbonyl group, a key feature of the Rosuvastatin structure.

The following table provides a list of intermediates and reagents commonly used in the synthesis of Rosuvastatin, highlighting the complex nature of its production.

Compound/ReagentRole in Synthesis
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehydeKey pyrimidine (B1678525) aldehyde intermediate
Methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoateWittig reagent for side-chain introduction
DiethylmethoxyboraneReagent for stereoselective reduction
Sodium borohydrideReducing agent
Calcium chlorideUsed for the formation of the final calcium salt

Methodological Development in Carbon-Carbon Bond Formation

The development of new and efficient methods for the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Weinreb amides, including this compound, have played a significant role in this area due to their unique reactivity profile. mychemblog.comorientjchem.orgwikipedia.org

The primary advantage of Weinreb amides lies in their ability to react with organometallic reagents, such as Grignard reagents and organolithiums, to form ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.org This controlled reactivity is attributed to the formation of a stable chelated intermediate. The reaction of an α,β-dichlorinated Weinreb amide with various nucleophiles has been shown to produce the corresponding ketones in high yields, demonstrating the versatility of this functional group even in the presence of other reactive centers. rsc.org

While specific research focusing solely on the methodological development of carbon-carbon bond formation using this compound is not extensively documented, its inherent properties as a Weinreb amide make it a valuable tool for such investigations. The benzyloxy group provides an additional site for potential functionalization or can act as a directing group in certain reactions, offering further avenues for synthetic exploration.

Challenges and Successes in Coupling Reactions Involving the Weinreb Amide

The Weinreb amide functional group is widely recognized for its utility in forming carbon-carbon bonds, a fundamental process in organic synthesis. numberanalytics.com

Successes in Coupling Reactions

The primary success of the Weinreb-Nahm ketone synthesis lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones. wikipedia.org A significant advantage over other acylating agents is the prevention of over-addition. wikipedia.orgorganicchemistrydata.org In reactions with esters or acid chlorides, the initial ketone product is often more reactive than the starting material, leading to a second addition by the organometallic reagent and the formation of a tertiary alcohol as a byproduct.

The Weinreb amide avoids this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate. researchgate.net This intermediate is stabilized by chelation of the metal by both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.org It remains stable at low temperatures, preventing the premature release of the ketone. The desired ketone is then generated upon aqueous workup. organicchemistrydata.org This controlled reactivity allows for high yields of the desired ketone and is tolerant of a wide array of other functional groups within the molecule. wikipedia.org This high degree of chemoselectivity is a major reason for the widespread adoption of Weinreb amides in the synthesis of complex molecules, including various natural products. numberanalytics.comwikipedia.org

Challenges in Coupling Reactions

Despite their utility, there are challenges associated with reactions involving Weinreb amides. The scalability of these reactions can be a concern, as issues with heat management and reagent handling become more pronounced at a larger scale. numberanalytics.com Strategies to overcome this include the use of flow chemistry and careful optimization of reaction conditions. numberanalytics.com

The reactivity and selectivity of Weinreb amide coupling reactions can also be influenced by several factors:

Steric Hindrance: Bulky organometallic reagents or sterically demanding substituents on the Weinreb amide can impede the reaction.

Reaction Conditions: Careful control over temperature, solvent, and reagent concentrations is often necessary to achieve optimal results and prevent side reactions. numberanalytics.com In some instances, the use of additives like Lewis acids can be employed to enhance the reactivity of the carbonyl group. numberanalytics.com

Electronic Effects: The electronic nature of the substituents can influence the reaction's outcome. For example, in copper-catalyzed C-O coupling reactions of N-methoxy arylamides, substrates with strong electron-donating groups were found to be detrimental to the reaction. mdpi.com

Side Reactions: With certain highly basic or sterically hindered nucleophiles, the elimination of the methoxide (B1231860) group to generate formaldehyde (B43269) can become a competing side reaction. wikipedia.org

In recent years, the use of Weinreb amides as directing groups in transition metal-catalyzed C-H functionalization has emerged as a new area of research. nih.gov This expands the synthetic utility of this functional group beyond its traditional role as an acylating agent. nih.gov

Formation of α-Oxygenated Carbonyl Compounds

α-Oxygenated carbonyl compounds are an important class of molecules found in many biologically active natural products and pharmaceuticals. The title compound, this compound, is a direct precursor for the synthesis of α-benzyloxy ketones and aldehydes.

The reaction of this compound with one equivalent of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) will yield the corresponding α-benzyloxy ketone. This transformation takes advantage of the reliable reactivity of the Weinreb amide.

Furthermore, reduction of the Weinreb amide can produce the corresponding α-benzyloxy aldehyde. While strong reducing agents like lithium aluminum hydride can be used, careful control of the reaction conditions is necessary to avoid over-reduction to the alcohol. organicchemistrydata.orgorientjchem.org

A highly efficient method for the synthesis of a variety of functionalized α-oxyketones has been developed through the homologation of Weinreb amides with α-oxygenated organolithium species. rsc.org This one-step protocol is noted for its high yields and its ability to transfer the stereochemical information from the starting materials to the product. rsc.org This method is applicable to a wide range of substrates, including primary and secondary alkyl and aromatic Weinreb amides. rsc.org

The development of methods for the direct C-H oxygenation of aryl Weinreb amides using ruthenium catalysts provides another route to access ortho-hydroxylated Weinreb amides, which can then be converted to the corresponding valuable ortho-hydroxylated aldehydes. acs.org These examples highlight the versatility of the Weinreb amide functionality in the strategic synthesis of diverse and complex α-oxygenated carbonyl compounds.

Advanced Spectroscopic Characterization in Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives and Reaction Intermediates

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of "2-(Benzyloxy)-N-methoxy-N-methylacetamide" in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecule's connectivity and integrity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different functional groups. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are expected to produce a singlet around δ 4.6 ppm, while the other methylene protons adjacent to the carbonyl group (-CO-CH₂-O-) should also appear as a singlet, typically around δ 4.2 ppm. The N-methyl and O-methyl groups of the Weinreb amide moiety are readily identified as sharp singlets at approximately δ 3.2 ppm and δ 3.7 ppm, respectively. rsc.orgrsc.org

The ¹³C NMR spectrum complements the proton data by showing the signals for all carbon atoms. The amide carbonyl carbon is a key diagnostic peak, typically appearing downfield around δ 167-170 ppm. The carbons of the phenyl ring are observed in the δ 127-138 ppm region. The benzylic methylene carbon (-O-CH₂-Ph) and the α-carbon to the carbonyl (-CO-CH₂-O-) are expected around δ 73 ppm and δ 70 ppm, respectively. The N-methyl and O-methyl carbons are found upfield, typically near δ 32 ppm and δ 61 ppm. rsc.orgrsc.orgamazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzyl Aromatic C-H 7.20 - 7.40 (m) 127.0 - 138.0
Benzyl O-CH₂ ~4.6 (s) ~73.0
Acetamide CO-CH₂ ~4.2 (s) ~70.0
Amide C=O - ~168.0
Weinreb Amide N-CH₃ ~3.2 (s) ~32.0
Weinreb Amide O-CH₃ ~3.7 (s) ~61.0

Note: Predicted values are based on typical shifts for Weinreb amides and related structures. rsc.orgrsc.orgamazonaws.com s = singlet, m = multiplet.

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the precise molecular structure by revealing through-bond and through-space correlations. For complex syntheses or when analyzing reaction intermediates, these experiments are essential for unambiguous assignment. rsc.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For "this compound," it would primarily confirm the coupling between the protons within the aromatic ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would definitively link the proton signals of the two methylene groups and the two methyl groups to their corresponding carbon signals shown in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) C-H connectivity. Key correlations would include the signal from the N-CH₃ protons to the amide carbonyl carbon (C=O) and the signal from the O-CH₃ protons to the N-CH₃ carbon. It would also show a correlation between the benzylic methylene protons and the quaternary aromatic carbon, confirming the attachment of the benzyloxy group. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It can be used to confirm spatial relationships, such as the proximity of the benzylic protons to the ortho protons of the phenyl ring.

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight of "this compound" and to monitor its formation during a reaction.

HRESIMS is a soft ionization technique that provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the parent compound and its fragments. For "this compound" (C₁₁H₁₅NO₃), HRESIMS can confirm its successful synthesis by matching the observed mass to the calculated exact mass. uni.lunih.gov Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 2: Predicted HRESIMS Adducts for this compound (C₁₁H₁₅NO₃)

Adduct Formula Calculated m/z
[M+H]⁺ C₁₁H₁₆NO₃⁺ 210.11248
[M+Na]⁺ C₁₁H₁₅NNaO₃⁺ 232.09442
[M+K]⁺ C₁₁H₁₅KNO₃⁺ 248.06836
[M-H]⁻ C₁₁H₁₄NO₃⁻ 208.09792

Data sourced from predicted values. uni.lu

While ESI is common, other ionization methods can provide complementary information. Electron Ionization (EI) is a harder ionization technique that causes extensive fragmentation. rsc.org Analysis of the fragmentation pattern can provide structural information. For "this compound," characteristic fragments would likely arise from the cleavage of the benzyl group (m/z 91), loss of the methoxy (B1213986) group (-OCH₃), or cleavage at the amide bond. This technique is particularly useful in GC-MS analysis for identifying volatile intermediates or byproducts in a reaction mixture.

Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of synthesizing "this compound," IR spectroscopy is an excellent tool for monitoring the reaction. The key feature in the IR spectrum of the product is the strong carbonyl (C=O) stretching vibration of the tertiary amide. quimicaorganica.org This band is typically observed in the range of 1630–1680 cm⁻¹. spectroscopyonline.com For Weinreb amides specifically, this peak is often found around 1660 cm⁻¹. rsc.org

Other significant absorptions include the C-O-C stretching of the ether linkage and the C-H stretching of the aromatic and aliphatic groups. Crucially, the spectrum of the purified product will lack the characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and O-H stretching bands (a broad peak around 3300 cm⁻¹) that would be present in amine or carboxylic acid starting materials, respectively, confirming the formation of the tertiary amide. spectroscopyonline.comnih.gov

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Amide C=O Stretch 1660 - 1680
Aromatic C=C Stretch 1450 - 1600
Ether C-O-C Stretch 1050 - 1150

Note: These are typical ranges and the exact position can vary. rsc.orgquimicaorganica.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
N-methoxy-N-methylacetamide

Theoretical and Computational Investigations of 2 Benzyloxy N Methoxy N Methylacetamide and Its Reactivity

Conformational Analysis and Energy Minimization Studies of the Compound and its Intermediates

The three-dimensional structure and conformational landscape of a molecule are fundamental to understanding its reactivity. For 2-(Benzyloxy)-N-methoxy-N-methylacetamide, conformational analysis reveals the preferred spatial arrangements of its atoms and functional groups. While specific studies on this exact molecule are not prevalent in the literature, extensive research on analogous 2-substituted N-methoxy-N-methylacetamides provides a robust framework for understanding its behavior.

Theoretical calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df, 3pd) level, have been employed to study the conformational preferences of related compounds. Current time information in Edmonton, CA.stackexchange.com These studies indicate the existence of several stable conformers, primarily described by the dihedral angles around the C-C and C-N bonds. For a 2-alkoxy substituted acetamide, the key conformers are typically designated as cis and gauche, referring to the orientation of the benzyloxy group relative to the carbonyl group.

In the case of 2-substituted N-methoxy-N-methylacetamides, a delicate balance of steric and electronic effects, including orbital interactions, governs the relative stability of these conformers. Current time information in Edmonton, CA.stackexchange.com Natural Bond Orbital (NBO) analysis reveals that interactions such as the donation of electron density from the lone pair of the nitrogen atom to the antibonding orbital of the carbonyl group (nN → π*CO) play a significant role in stabilizing the gauche conformers. stackexchange.com However, other interactions and solvent effects can shift this equilibrium. For instance, in non-polar solvents, the cis conformer is often found to be more abundant for 2-alkoxy-N-methoxy-N-methylacetamides. stackexchange.com

The relative energies of these conformers determine their population at equilibrium. The table below, based on data for the analogous 2-phenoxy-N-methoxy-N-methylacetamide, illustrates the typical energy differences and population distributions calculated for such conformers in the gas phase.

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (O-C-C=O)
Gauche (g)0.00~60-70%~60°
Cis (c)~0.5-1.0~30-40%~0°

This table presents generalized data based on findings for analogous 2-phenoxy compounds to illustrate the expected conformational preferences for this compound.

Energy minimization studies are crucial not only for the starting material but also for the intermediates formed during a reaction. The geometry of these intermediates, which often dictates the reaction's outcome, is a key focus of computational analysis.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the step-by-step pathway of a chemical reaction. nih.govnih.gov For this compound, a primary reaction of interest is the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group, a hallmark of Weinreb amide chemistry. wikipedia.org

The key to the synthetic utility of Weinreb amides lies in their ability to resist over-addition, which typically plagues reactions with other carboxylic acid derivatives like esters. wikipedia.org Computational studies help to explain this phenomenon by examining the structure and stability of the reaction intermediates. The proposed mechanism involves the formation of a stable, five-membered chelated tetrahedral intermediate. wikipedia.org

Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. In the case of a Weinreb amide, the oxygen atom of the N-methoxy group coordinates to the metal ion (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming a stable chelate. wikipedia.org This chelation prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamino group, which would regenerate a reactive ketone susceptible to a second nucleophilic attack. The intermediate remains stable until an aqueous workup quenches the reaction and protonates the intermediate, leading to the formation of the desired ketone.

Quantum chemical calculations can model this entire process:

Reactant Complex: The initial association of the Weinreb amide and the nucleophile is modeled to find the most stable pre-reaction complex.

Transition State (TS): The energy barrier for the nucleophilic addition is calculated by locating the transition state structure. This is the highest point on the reaction energy profile and determines the reaction rate.

Tetrahedral Intermediate: The stability of the chelated intermediate is calculated, confirming its persistence under the reaction conditions. For related reactions, such as the addition of methyllithium (B1224462) to lithium methylmethoxyamide, ab initio calculations have been performed to determine the energy barriers involved. researchgate.net

By mapping the energy of the system along the reaction coordinate, a detailed energy profile can be constructed, providing a quantitative understanding of the reaction mechanism.

Predictive Modeling of Regioselectivity and Stereoselectivity in Key Transformations

Beyond elucidating reaction pathways, computational modeling can predict the selectivity of chemical reactions. For a molecule like this compound, which contains a chiral center if derived from a chiral source, predicting stereoselectivity is of paramount importance.

Regioselectivity: In molecules with multiple electrophilic sites, quantum chemical calculations can predict which site is more likely to react. By calculating properties such as the distribution of electrostatic potential (ESP) or the energies of the lowest unoccupied molecular orbitals (LUMO), the most electrophilic atom can be identified, predicting the site of nucleophilic attack.

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational modeling can predict the major product by comparing the energies of the different diastereomeric transition states. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of the transition states leading to them, not by the relative energies of the ground-state conformers.

For example, in the addition of a nucleophile to a chiral α-alkoxy Weinreb amide, two diastereomeric transition states are possible, leading to two different product stereoisomers. DFT calculations can be used to:

Model the structures of both diastereomeric transition states.

Calculate their relative free energies (ΔG‡).

Predict the diastereomeric ratio (d.r.) of the products using the following equation:

ΔΔG‡ = -RT ln(d.r.)

Computational studies on the diastereoselective addition of Grignard reagents to related systems, such as N-(tert-butylsulfinyl)imines, have successfully used DFT calculations to investigate various reaction pathways and accurately predict the experimental diastereomeric ratios by comparing the energies of the competing transition states. chemrxiv.org This approach is directly applicable to predicting the stereochemical outcome of reactions involving chiral this compound. By understanding the steric and electronic interactions that stabilize one transition state over another, chemists can rationally design experiments to favor the formation of the desired stereoisomer.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Greener Synthetic Routes for Production and Transformation

The pursuit of environmentally benign chemical processes is a major frontier in modern chemistry, and the synthesis of 2-(Benzyloxy)-N-methoxy-N-methylacetamide is a prime candidate for such improvements. Traditional laboratory synthesis often involves coupling 2-(benzyloxy)acetic acid with N,O-dimethylhydroxylamine hydrochloride using reagents like 1,1'-carbonyldiimidazole (B1668759) in solvents such as tetrahydrofuran (B95107) (THF). tennessee.edu While effective, this route presents opportunities for green innovation.

Future research is focused on replacing conventional coupling reagents and solvents with more sustainable alternatives. numberanalytics.com For instance, the development of catalytic cycles that minimize waste is crucial. One promising approach applicable to Weinreb amides involves using heterogeneously catalyzed carbonylative coupling reactions. Research has demonstrated that palladium nanoparticles supported on a metal-organic framework (ZIF-8) can effectively catalyze the synthesis of Weinreb amides from aryl halides. rsc.org This type of catalyst is often air-stable and recyclable, significantly reducing the environmental footprint of the synthesis. rsc.org The goal is to develop methods that are not only efficient but also adhere to the principles of green chemistry, such as high atom economy and the use of non-hazardous materials. numberanalytics.com

ParameterTraditional Synthesis (Example) tennessee.eduEmerging Greener Route (Projected)
Coupling Reagent Stoichiometric (e.g., CDI)Catalytic (e.g., Peptide coupling agents, Enzymes)
Catalyst NoneHeterogeneous (e.g., Pd/ZIF-8 for related syntheses) rsc.org
Solvent Volatile organics (e.g., THF)Greener solvents (e.g., 2-MeTHF, CPME, bio-based solvents)
Atom Economy ModerateHigh
Recyclability Low (reagents consumed)High (catalyst is recyclable)

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, process control, and scalability. This compound is well-suited for production within these advanced platforms. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields, improved purity, and shorter reaction times.

Automated synthesis platforms, often integrated with flow chemistry systems, can leverage this compound as a core building block. Such platforms enable the rapid generation of chemical libraries by systematically reacting the Weinreb amide or the benzyloxy group with a diverse set of reagents. This high-throughput approach is invaluable for screening and optimizing reactions. For example, the iterative assembly of molecules using standardized building blocks and coupling reactions is a powerful strategy that has been highlighted in the context of C-H functionalization, a reaction class highly relevant to this molecule. nih.gov The stability and predictable reactivity of the Weinreb amide make it an ideal functional group for these automated processes. wikipedia.org

FeatureBatch ProcessingFlow Chemistry & Automation
Process Control Limited (temperature/mixing gradients)Precise (temperature, pressure, time)
Safety Higher risk with exothermic reactions/hazardous reagentsEnhanced (small reaction volumes, contained system)
Scalability Difficult, requires re-optimizationStraightforward, "scaling out" by running longer
Throughput Low (one reaction at a time)High (rapid screening and library synthesis)
Reproducibility VariableHigh

Exploration of Novel Catalytic Transformations and Derivatizations

The molecular architecture of this compound offers multiple sites for sophisticated chemical modifications, making it a target for the development of novel catalytic reactions. Research is moving beyond the classic transformations to explore more advanced and selective derivatizations.

The Weinreb Amide Moiety : This group is renowned for its conversion to ketones and aldehydes upon reaction with organometallic reagents. wikipedia.orgorientjchem.orgorganic-chemistry.org However, emerging research focuses on its role as a directing group in transition metal-catalyzed C-H functionalization. nih.gov This allows for the selective modification of C-H bonds that would otherwise be unreactive. For example, iridium-catalyzed ortho-iodination has been demonstrated on Weinreb amide systems. nih.gov Furthermore, novel, milder methods for its transformation, such as the nonclassical Wittig reaction to produce ketones, are being developed to avoid harsh organometallic reagents. organic-chemistry.org

The Benzyloxy Group : The benzyl (B1604629) ether can be cleaved via hydrogenolysis to unmask a primary alcohol, which serves as a handle for further functionalization. google.com More advanced strategies involve the direct catalytic functionalization of the benzylic C-H bonds. Photoredox catalysis, for instance, enables the direct arylation of benzylic ethers, forging new carbon-carbon bonds under mild conditions. nih.gov

The α-Carbon Methylene (B1212753) Group : The C-H bonds on the carbon adjacent to the Weinreb amide are activated and can be targeted for functionalization, often directed by the amide group itself through chelation with a metal catalyst. nih.gov

Reactive SiteCatalytic TransformationCatalyst ExampleResulting Structure/FunctionCitation
Weinreb Amide C-H Ortho-Iodination[Cp*Ir(H₂O)₃][SO₄]Aryl Iodide Derivative nih.gov
Weinreb Amide Conversion to KetoneGrignard/Organolithium ReagentsKetone wikipedia.org
Benzyloxy Group C-H ArylationIridium Photoredox CatalystArylated Ether nih.gov
Benzyloxy Group DeprotectionPd/C, H₂Primary Alcohol google.com

Potential for Diversification into New Chemical Scaffolds for Drug Discovery and Material Science

The true potential of this compound lies in its capacity to serve as a versatile starting point for a multitude of complex chemical scaffolds. Its strategic derivatization can unlock novel molecular frameworks for both pharmaceutical and material science applications.

In drug discovery , this compound can act as a central hub for generating compound libraries. The Weinreb amide provides reliable access to ketones, which are themselves precursors to a vast array of heterocyclic systems—a common motif in pharmaceuticals. wikipedia.org The ability to perform C-H functionalization adds another layer of complexity, allowing for the decoration of the molecule's core in previously inaccessible ways. nih.gov The benzyloxy moiety is a structural feature found in many pharmaceutically active compounds, and its modification or removal is a key step in structure-activity relationship (SAR) studies. google.comnih.gov

In material science , while less explored, the potential is significant. The primary alcohol, revealed after debenzylation, could be used as an initiation point for polymerization or for grafting the molecule onto surfaces to modify their properties. tennessee.edu The aromatic ring could be functionalized to create building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The compound's multiple reactive handles allow it to be envisioned as a multifunctional linker or a precursor to specialized monomers.

Application AreaDiversification PathwayResulting Scaffold TypePotential Use
Drug Discovery Weinreb amide -> Ketone -> CyclizationHeterocycles (e.g., Pyrazoles, Isoxazoles)Bioactive molecules
Drug Discovery C-H Functionalization -> Arylation/AlkylationHighly Substituted Aromatics/AliphaticsSAR exploration
Material Science Deprotection -> Alcohol -> EsterificationAcrylate/Methacrylate MonomersPolymers, functional coatings
Material Science Functionalization of Aryl RingSubstituted Benzene DerivativesBuilding blocks for organic electronics

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(Benzyloxy)-N-methoxy-N-methylacetamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, reflux conditions in ethanol (6 hours at controlled temperatures) with stoichiometric ratios of precursors like methoxybenzylamine derivatives and acylating agents are critical . Scale-up procedures should include hazard assessments for reagents (e.g., dichloromethane, sodium pivalate) and intermediates, as outlined in "Prudent Practices in the Laboratory" . Analytical validation via HPLC and NMR ensures purity (>97%) and structural confirmation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to verify benzyloxy and methoxy group integration .
  • IR : Confirm carbonyl (C=O) and ether (C-O-C) stretches .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 251.1) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Hazard Analysis : Prior to synthesis, conduct risk assessments for reagents (e.g., O-benzyl hydroxylamine hydrochloride) and intermediates using ACS guidelines .
  • PPE : Use nitrile gloves, fume hoods, and eye protection.
  • Mutagenicity Mitigation : Ames II testing indicates mutagenicity comparable to benzyl chloride; avoid direct exposure and implement waste neutralization protocols .

Advanced Research Questions

Q. How should researchers address conflicting data in reaction yields during scale-up?

  • Methodological Answer : Investigate discrepancies via:

  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or LC-MS to identify intermediates or side products .
  • Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) versus ethers to optimize activation energy .
  • Catalyst Screening : Evaluate bases like sodium carbonate vs. triethylamine for acyl transfer efficiency .

Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry (DSC) reveals exothermic decomposition events (e.g., onset at 120°C) .
  • Gas Chromatography-MS : Identify volatile decomposition products (e.g., benzyl alcohol, CO₂) under controlled pyrolysis .
  • Computational Modeling : DFT calculations predict bond dissociation energies to prioritize lab validation of degradation intermediates .

Q. How can mutagenicity risks be systematically evaluated for this compound?

  • Methodological Answer :

  • Ames II Assay : Test TA98 and TA100 bacterial strains with/without metabolic activation (S9 liver homogenate) to quantify mutagenic potential .
  • Comparative Analysis : Benchmark against structurally similar anomeric amides (e.g., N-acyloxy-N-alkoxybenzamides) to contextualize risk .
  • In Silico Tools : Use QSAR models (e.g., Derek Nexus) to predict genotoxicity based on electrophilic moieties .

Q. What advanced techniques resolve ambiguities in stereochemical outcomes during derivatization?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., using SHELXTL software) .
  • NOE Spectroscopy : Detect spatial proximity of benzyloxy and methoxy groups to confirm regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.